molecular formula C23H24N2O3 B3748514 N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide

Cat. No.: B3748514
M. Wt: 376.4 g/mol
InChI Key: LXZWHSOZJDVNHJ-UHFFFAOYSA-N
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Description

“N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide” is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes an acetamidophenyl group, a hydroxycyclohexyl group, and an ethynyl linkage. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the acetamidophenyl precursor, followed by the introduction of the ethynyl group through a coupling reaction. The hydroxycyclohexyl group is then added via a hydroxylation reaction. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient mixing and heat transfer, and implementing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkene or alkane derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which “N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide” exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The ethynyl and hydroxy groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

  • The unique combination of the acetamidophenyl, hydroxycyclohexyl, and ethynyl groups in “this compound” imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-[2-(1-hydroxycyclohexyl)ethynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-17(26)24-20-9-11-21(12-10-20)25-22(27)19-7-5-18(6-8-19)13-16-23(28)14-3-2-4-15-23/h5-12,28H,2-4,14-15H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZWHSOZJDVNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#CC3(CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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